molecular formula C9H10ClNO2 B14836327 2-Chloro-5-cyclopropoxy-4-methoxypyridine

2-Chloro-5-cyclopropoxy-4-methoxypyridine

Cat. No.: B14836327
M. Wt: 199.63 g/mol
InChI Key: AIDWRSPLDCZVRE-UHFFFAOYSA-N
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Description

2-Chloro-5-cyclopropoxy-4-methoxypyridine is an organic compound with the molecular formula C9H10ClNO2. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 2-position, a cyclopropoxy group at the 5-position, and a methoxy group at the 4-position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-cyclopropoxy-4-methoxypyridine typically involves the reaction of 2-chloro-5-hydroxypyridine with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The methoxy group can be introduced by reacting the intermediate with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-cyclopropoxy-4-methoxypyridine undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyridines with various functional groups.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

2-Chloro-5-cyclopropoxy-4-methoxypyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-cyclopropoxy-4-methoxypyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target organism or system.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-methoxypyridine: Similar structure but lacks the cyclopropoxy group.

    2-Chloro-4-methoxypyridine: Similar structure but with the methoxy group at the 4-position.

    2-Chloro-5-methylpyridine: Similar structure but with a methyl group instead of the methoxy group.

Uniqueness

2-Chloro-5-cyclopropoxy-4-methoxypyridine is unique due to the presence of both the cyclopropoxy and methoxy groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

2-chloro-5-cyclopropyloxy-4-methoxypyridine

InChI

InChI=1S/C9H10ClNO2/c1-12-7-4-9(10)11-5-8(7)13-6-2-3-6/h4-6H,2-3H2,1H3

InChI Key

AIDWRSPLDCZVRE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=C1OC2CC2)Cl

Origin of Product

United States

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